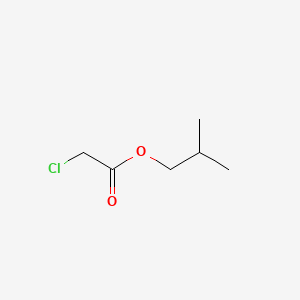

Acetic acid, chloro-, 2-methylpropyl ester

Description

Significance of Chloroacetate (B1199739) Esters in Contemporary Organic Synthesis

Chloroacetate esters are pivotal reagents in modern organic synthesis, primarily utilized as alkylating agents and precursors for a variety of functional groups. Their utility stems from the high reactivity of the α-chloro group, which is susceptible to displacement by a wide range of nucleophiles. This reactivity allows for the facile introduction of an ester-containing moiety into a target molecule.

In contemporary organic synthesis, chloroacetate esters are instrumental in several key transformations:

Darzens Condensation: This reaction involves the base-mediated condensation of a chloroacetate ester with a ketone or aldehyde to form an α,β-epoxy ester, also known as a glycidic ester. These products are valuable intermediates that can be further transformed into aldehydes, ketones, or other functional groups.

Synthesis of Amino Acids and Peptides: Chloroacetate esters serve as precursors in the synthesis of glycine (B1666218) derivatives. For instance, they can be used to introduce the glycine backbone in peptide synthesis.

Formation of Heterocyclic Compounds: The reactivity of chloroacetate esters makes them suitable for the construction of various heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds.

Williamson Ether Synthesis: Although less common, the chloro- and ester functionalities can be exploited in variations of ether synthesis.

The broad applicability of chloroacetate esters in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals underscores their importance in the field. They are key components in the production of a diverse range of commercial products.

Academic Research Trajectories for Acetic acid, chloro-, 2-methylpropyl ester

While extensive research has been conducted on chloroacetate esters as a class, academic investigations focusing specifically on "this compound," also known as isobutyl chloroacetate, are less prevalent in the literature. However, based on the known reactivity and applications of its analogues, several promising research trajectories can be envisioned for this particular compound.

Synthesis and Optimization:

Research in this area would likely focus on optimizing the synthesis of isobutyl chloroacetate. The primary method for its preparation is the esterification of chloroacetic acid with isobutyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid. Academic studies could explore alternative, more environmentally benign catalytic systems, such as solid acid catalysts or ionic liquids, to improve yield, selectivity, and ease of purification.

Another synthetic route that could be investigated is the reaction of chloroacetyl chloride with isobutyl alcohol. This method is often faster but may require the use of a base to neutralize the hydrogen chloride byproduct. A comparative study of these synthetic methodologies could provide valuable insights into the most efficient and scalable process.

Reaction Chemistry and Mechanistic Studies:

Future research is likely to explore the specific reactivity of isobutyl chloroacetate in various organic transformations. Given the steric bulk of the isobutyl group compared to smaller alkyl esters like methyl or ethyl chloroacetate, studies could investigate the influence of this steric hindrance on reaction rates and stereoselectivity. For example, in the Darzens condensation, the isobutyl group could potentially influence the diastereoselectivity of the resulting glycidic ester.

Kinetic studies on the solvolysis of isobutyl chloroacetate in various solvent systems could also provide a deeper understanding of its reaction mechanisms. Such studies would help to elucidate the balance between SN1 and SN2 pathways under different conditions.

Applications in Target-Oriented Synthesis:

A significant area for future research lies in the application of isobutyl chloroacetate as a building block in the synthesis of novel, biologically active molecules. Its use as a precursor for specific isobutyl-containing esters, ethers, and heterocyclic compounds could be explored in the context of drug discovery and agrochemical development. The isobutyl moiety is a common structural feature in many bioactive compounds, and isobutyl chloroacetate provides a direct route for its incorporation.

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | 2-methylpropyl 2-chloroacetate |

| Synonyms | Isobutyl chloroacetate, this compound |

| CAS Number | 13361-35-8 |

| Molecular Formula | C₆H₁₁ClO₂ |

| Molecular Weight | 150.60 g/mol |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | Data not readily available |

| Solubility | Expected to be soluble in organic solvents and sparingly soluble in water |

Spectroscopic data, including ¹³C NMR, Mass Spectrometry (GC-MS), and IR spectra, are available in public databases such as PubChem and the NIST WebBook, providing valuable tools for the characterization of this compound in future research endeavors. nih.govnist.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl 2-chloroacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO2/c1-5(2)4-9-6(8)3-7/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGCJQBBHYWZHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80158199 | |

| Record name | Acetic acid, chloro-, isobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13361-35-8 | |

| Record name | Acetic acid, chloro-, isobutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutyl chloroacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, chloro-, isobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80158199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLPROPYL 2-CHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CPJ78Q243 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies

Established Esterification Pathways

The synthesis of isobutyl chloroacetate (B1199739) is predominantly achieved through esterification, a process that has been refined over time through several reliable pathways. These include direct acid-catalyzed reactions and routes involving more reactive acid derivatives.

Acid-Catalyzed Esterification Mechanisms of Chloroacetic Acid with Alcohols

The Fischer-Speier esterification is a foundational method for producing esters, involving the reaction of a carboxylic acid (chloroacetic acid) with an alcohol (isobutanol) in the presence of an acid catalyst. organic-chemistry.org This reaction is an equilibrium process, and its efficiency is often enhanced by removing the water formed as a byproduct, typically through azeotropic distillation or the use of dehydrating agents. organic-chemistry.org The catalyst's role is to increase the electrophilicity of the carboxylic acid's carbonyl carbon, thereby facilitating the nucleophilic attack by the alcohol.

Brønsted acids, such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH), are conventional catalysts for Fischer esterification. organic-chemistry.org The mechanism begins with the protonation of the carbonyl oxygen of chloroacetic acid by the Brønsted acid. This protonation makes the carbonyl carbon significantly more electrophilic. The alcohol (isobutanol) then acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and a final deprotonation step yield the isobutyl chloroacetate ester and regenerate the acid catalyst. organic-chemistry.org Surfactant-type Brønsted acids like dodecylbenzene (B1670861) sulfonic acid (DBSA) have also been shown to effectively catalyze esterification, even at room temperature in solvent-free conditions.

Lewis acids offer an alternative catalytic pathway for esterification. wikipedia.org Instead of protonating the carbonyl oxygen, a Lewis acid coordinates with it, withdrawing electron density and thus increasing the carbonyl carbon's electrophilicity. wikipedia.orgorganic-chemistry.org A notable example of a modern, water-tolerant Lewis acid catalyst is Lanthanum Dodecyl Sulfate (B86663) (LDDS). scielo.br While research has detailed its use in synthesizing the isomeric isopropyl chloroacetate, the principles are directly applicable to isobutyl chloroacetate. scielo.brresearchgate.net LDDS has demonstrated high catalytic activity, comparable to that of Brønsted acids. researchgate.net The use of LDDS is considered an environmentally benign method that can lead to high conversion rates under optimized conditions. scielo.br

A study on the LDDS-catalyzed synthesis of isopropyl chloroacetate highlights the key reaction parameters. By optimizing the molar ratio of reactants, catalyst amount, and reaction time, a high conversion can be achieved. scielo.br

| Parameter | Condition | Conversion Rate |

|---|---|---|

| Molar Ratio (Alcohol:Acid) | 1.2:1 | 98.3% |

| Catalyst Amount (mol% of acid) | 1.0% | |

| Reaction Time | 2.5 hours | |

| Water-Carrying Agent | Cyclohexane (B81311) |

This interactive table summarizes the optimized conditions for the LDDS-catalyzed synthesis of isopropyl chloroacetate, a close analogue of the target compound. scielo.br

Acyl Chloride Routes to Chloroacetate Esters

A highly effective, non-equilibrium alternative to direct esterification involves the use of chloroacetyl chloride, an acyl chloride. wikipedia.org Acyl chlorides are significantly more reactive than their corresponding carboxylic acids. The reaction with an alcohol, such as isobutanol, is typically rapid and highly exothermic. libretexts.org

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group. A final deprotonation of the oxonium ion, often by the expelled chloride ion, yields the final ester product, isobutyl chloroacetate, and hydrogen chloride (HCl) gas. libretexts.org This method is often preferred for laboratory-scale synthesis due to its speed and high yield, as it is not a reversible reaction. orgsyn.org

Historical and Conventional Synthesis Methods of Chloroacetic Acid Esters

Industrially, the synthesis of simple chloroacetate esters has conventionally relied on continuous direct esterification processes. One common method involves feeding chloroacetic acid and an alcohol into a reactor at elevated temperatures (e.g., 155-165°C). google.comgoogle.com The resulting ester, along with the water of reaction, is continuously removed by distillation to shift the equilibrium toward the products. google.comgoogle.com Concentrated sulfuric acid is a frequently used catalyst in these processes, though its corrosive nature presents challenges. google.com

Another established technique is transesterification. This process avoids the co-production of water by reacting an existing ester with a different alcohol. For instance, a higher-boiling chloroacetate ester can be reacted with methanol (B129727) in the presence of a mineral acid catalyst to produce methyl chloroacetate. google.com The lower-boiling methyl chloroacetate is then distilled from the reaction mixture. google.comgoogleapis.com This method is particularly useful as it eliminates the risk of product hydrolysis that can occur when water is present. googleapis.com

Green Chemistry Approaches in Chloroacetate Ester Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" synthetic methods. For chloroacetate ester synthesis, this has primarily involved the development of reusable catalysts and more efficient reaction processes.

Solid acid catalysts are a cornerstone of green esterification. These include cation-exchange resins like Amberlyst-15 and heteropoly acids, such as tungstophosphoric acid, supported on inert materials like silica (B1680970) (SBA-15). researchgate.netresearchgate.net These heterogeneous catalysts offer several advantages over traditional homogeneous catalysts like sulfuric acid:

Ease of Separation: They can be easily filtered from the reaction mixture, simplifying product purification. researchgate.net

Reusability: They can be recovered and reused for multiple reaction cycles without significant loss of activity. researchgate.net

Reduced Corrosion and Waste: They are generally less corrosive and eliminate the need for neutralization steps, which generate salt waste. researchgate.net

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a cornerstone of green chemistry, reducing waste, cost, and environmental impact. Solvent-free synthesis of chloroacetate esters has been shown to be a viable and efficient alternative. For instance, the synthesis of the isomeric tert-butyl chloroacetate can be achieved by reacting chloroacetic acid with isobutene in a pressurized vessel at elevated temperatures (80°C to 110°C) without any catalysts or solvents. google.com This process demonstrates high space-time yields and avoids the significant loss of unreacted chloroacetic acid that occurs during neutralization steps in traditional protocols. google.com

Applying this principle to isobutyl chloroacetate, the direct esterification of chloroacetic acid and isobutanol can be performed under solvent-free conditions, often with an acid catalyst. This approach not only simplifies the reaction setup and workup but also enhances safety and reduces the generation of hazardous waste, aligning with the goals of sustainable chemical manufacturing. chemrxiv.org

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov Unlike conventional heating which relies on conduction and convection, microwave irradiation provides rapid and uniform heating of the reaction mixture by directly interacting with polar molecules. researchgate.net This efficient energy transfer can dramatically reduce reaction times, often from hours to minutes, and improve product yields. nih.gov

In the context of esterification, microwave heating can superheat solvents in sealed vessels far above their atmospheric boiling points, further accelerating the reaction rate according to the Arrhenius law. researchgate.net Research on the synthesis of similar esters, such as isobutyl propionate, has demonstrated the applicability of microwave energy to drive the reaction under solvent-free conditions, which minimizes energy waste and hazardous byproducts. bevital.no This technique represents a clean, fast, and economical method for producing isobutyl chloroacetate. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Mechanism | Conduction/Convection (Surface Heating) | Direct Molecular Interaction (Volumetric Heating) |

| Reaction Time | Hours | Minutes |

| Energy Efficiency | Lower | Higher |

| Temperature Control | Less Precise, potential for hotspots | Precise and Uniform |

| Yields | Often lower | Often higher |

Ultrasonication in Esterification Reactions

The application of ultrasonic irradiation is another green technique that enhances the rate of chemical reactions. The phenomenon responsible for this enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the liquid medium. google.com This process generates localized hot spots with extremely high temperatures and pressures, as well as intense micro-mixing, which improves mass transfer between reactants. google.com

In esterification reactions, ultrasonication has been shown to significantly shorten reaction times and reduce energy consumption compared to conventional methods. researchgate.net For example, the ultrasound-assisted synthesis of butyl acetate (B1210297) using an immobilized lipase (B570770) catalyst resulted in a six-fold increase in productivity compared to the same reaction with mechanical stirring. researchgate.net This intensification of the esterification process allows reactions to be carried out at lower temperatures and with higher substrate concentrations, making it a promising and efficient method for the synthesis of isobutyl chloroacetate. researchgate.netwikipedia.org

Mechanochemical Synthesis (Grinding and Milling)

Mechanochemical synthesis, which involves inducing reactions in the solid state through mechanical force such as grinding or milling, represents a frontier in solvent-free chemistry. This technique can lead to the formation of novel products or improve the efficiency of known transformations by creating highly reactive interfaces and promoting molecular diffusion in the absence of a bulk solvent.

While specific studies on the mechanochemical synthesis of isobutyl chloroacetate are not prevalent, the principles of this methodology suggest its potential applicability. Esterification reactions have been successfully carried out using ball milling, demonstrating that this technique can be an environmentally benign alternative to traditional solution-phase synthesis. This approach avoids the need for solvents and can often be performed at room temperature, leading to significant reductions in energy consumption and chemical waste.

Utilization of Deep Eutectic Systems as Catalysts

Deep Eutectic Solvents (DESs), particularly Natural Deep Eutectic Solvents (NADES), are emerging as highly promising green alternatives to traditional organic solvents and catalysts. researchgate.net These systems are typically formed by mixing a hydrogen bond acceptor (like choline (B1196258) chloride) with a hydrogen bond donor (such as sugars, urea, or polyols). researchgate.netjk-sci.com The resulting mixture has a significantly lower melting point than its individual components. jk-sci.com

DESs are attractive because they are often biodegradable, non-toxic, and derived from inexpensive, renewable resources. vaia.com In biocatalysis, they have been shown to be excellent media for enzymatic reactions, such as lipase-catalyzed esterifications. researchgate.net They can enhance enzyme stability and activity while solubilizing substrates. researchgate.netvaia.com Furthermore, certain DESs formulated with Lewis acidic components, such as those containing zinc chloride, can themselves act as recyclable and efficient catalysts for acid-catalyzed reactions, offering a dual role as both solvent and catalyst.

Atom Economy Considerations in Chloroacetate Esterification

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. chemrxiv.org An ideal reaction has a 100% atom economy, meaning there are no waste atoms generated as byproducts.

The primary synthesis route for isobutyl chloroacetate is the Fischer-Speier esterification of chloroacetic acid with 2-methylpropan-1-ol. This reaction is a condensation reaction that produces the ester and one molecule of water as the only byproduct. The atom economy for this process is quite high, making it an efficient pathway from a green chemistry perspective. Maximizing atom economy is crucial for minimizing waste and creating more sustainable chemical processes. chemrxiv.org

| Reactant/Product | Chemical Formula | Molar Mass (g/mol) |

|---|---|---|

| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 |

| 2-Methylpropan-1-ol | C₄H₁₀O | 74.12 |

| Total Mass of Reactants | - | 168.62 |

| Desired Product: Isobutyl Chloroacetate | C₆H₁₁ClO₂ | 150.60 |

| Byproduct: Water | H₂O | 18.02 |

| Atom Economy (%) = (Mass of Desired Product / Total Mass of Reactants) * 100 | 89.31% |

Advanced Derivatization and Functionalization

"Acetic acid, chloro-, 2-methylpropyl ester" is a valuable intermediate in organic synthesis, primarily due to the reactivity of the carbon-chlorine bond, which makes the chloroacetyl group an effective electrophile. This allows for the derivatization of the molecule through nucleophilic substitution reactions, where the chlorine atom acts as a leaving group.

A prominent application of α-halo esters like isobutyl chloroacetate is in the Darzens condensation (or glycidic ester condensation). In this reaction, the α-halo ester reacts with an aldehyde or ketone in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. These glycidic esters are versatile synthetic intermediates themselves; for example, they can be hydrolyzed and decarboxylated to yield aldehydes or ketones with one additional carbon atom, providing a method for extending a carbon skeleton. google.comresearchgate.net The original synthesis of the anti-inflammatory drug Ibuprofen developed by the Boots Group utilized a Darzens reaction with ethyl chloroacetate as a key step. researchgate.net

Beyond the Darzens reaction, the electrophilic nature of isobutyl chloroacetate allows it to serve as an alkylating agent for a wide range of nucleophiles, including amines, thiols, and carbanions. This reactivity enables the introduction of the isobutoxycarbonylmethyl group (-CH₂COOCH₂CH(CH₃)₂) onto other molecules, facilitating the synthesis of more complex chemical structures and functional materials.

Nucleophilic Substitution Reactions Involving the Chloroacetate Moiety

The chloroacetate group in isobutyl chloroacetate is an excellent electrophile, making it highly susceptible to nucleophilic substitution reactions. The chlorine atom serves as a good leaving group, allowing for the introduction of a wide range of functional groups. This reactivity is fundamental to its application in organic synthesis.

One of the most common applications is in the synthesis of amino acid esters. For instance, glycine (B1666218) esters can be prepared through the reaction of isobutyl chloroacetate with an azide (B81097) source, followed by reduction. The initial step involves the substitution of the chloride by an azide ion (N₃⁻), a potent nucleophile, to form isobutyl azidoacetate. This intermediate can then be reduced, typically via catalytic hydrogenation, to yield the corresponding glycine isobutyl ester. orgsyn.org This method provides a valuable route for creating peptide building blocks. orgsyn.org

Similarly, amines can act as nucleophiles, directly displacing the chloride to form N-substituted glycine esters. However, these reactions can be challenging to control as the primary amine product can react further with the alkyl halide, leading to secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. youtube.comlibretexts.org To achieve selective monosubstitution, a large excess of the amine is often required. savemyexams.com

Sulfur nucleophiles, such as thiols, also readily react with isobutyl chloroacetate. In the presence of a base, thiols are deprotonated to form thiolate anions (RS⁻), which are excellent nucleophiles. These anions can efficiently displace the chloride from isobutyl chloroacetate to form thioether compounds. chemistrysteps.com This reaction is a straightforward method for creating carbon-sulfur bonds and synthesizing molecules with applications in various fields, including materials science and pharmaceuticals.

Another significant reaction involving the chloroacetate moiety is the Darzens condensation, also known as the glycidic ester condensation. jk-sci.com In this reaction, a ketone or an aldehyde reacts with an α-halo ester in the presence of a base to form an α,β-epoxy ester (a glycidic ester). jk-sci.comresearchgate.net While not a direct substitution at the chlorine-bearing carbon, the reaction is initiated by the deprotonation of the α-carbon, which then acts as a nucleophile. The subsequent intramolecular nucleophilic substitution, where the oxygen anion displaces the chloride, forms the epoxide ring. researchgate.netresearchgate.net This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of complex epoxides, which are valuable synthetic intermediates. sciencemadness.orggoogle.com

| Nucleophile | Product Type | Reaction Conditions | Significance |

|---|---|---|---|

| Azide Ion (N₃⁻) | Azidoacetate Ester | Typically in a polar aprotic solvent. | Intermediate for amino acid synthesis. orgsyn.org |

| Ammonia/Amines (R-NH₂) | Glycine Ester Derivatives | Excess amine is often used to prevent over-alkylation. savemyexams.com | Synthesis of primary, secondary, and tertiary amines. youtube.comlibretexts.org |

| Thiolates (RS⁻) | Thioethers | Base-catalyzed reaction with thiols. chemistrysteps.com | Formation of C-S bonds. |

| Enolate (from α-halo ester) | α,β-Epoxy Ester | Darzens Condensation with an aldehyde or ketone in the presence of a base. jk-sci.com | Forms epoxides and new C-C bonds. researchgate.netsciencemadness.org |

Claisen Homologation Reactions of Chloroacetate Esters

Claisen homologation reactions offer a powerful method for the extension of a carbon chain. While the classic Claisen condensation involves the reaction between two ester molecules, a variation utilizing chloroacetate esters allows for the synthesis of α-chloroketones. This process involves the reaction of a chloroacetate ester with another ester in the presence of a strong base.

The reaction proceeds via the formation of a dianion of chloroacetic acid. This highly reactive nucleophile then attacks the carbonyl group of an ester. The resulting intermediate subsequently undergoes decarboxylation upon acidic workup to yield an α-chloroketone. This methodology provides a direct route to these valuable synthetic intermediates, which can be further transformed into a variety of biologically interesting heterocyclic compounds.

Recent advancements have demonstrated that these reactions can be performed efficiently under continuous flow conditions. This approach allows for the safe generation and immediate use of the unstable chloroacetate dianion intermediates, leading to mild and scalable reaction conditions. The use of flow chemistry can also improve reaction yields and purity profiles, sometimes allowing for the use of the crude product in subsequent synthetic steps without purification.

Preparation of Chloroacetylated Polymeric Materials

The chloroacetate moiety can be introduced onto polymeric backbones to create reactive sites for further modification, such as graft polymerization. This process, known as chloroacetylation, transforms a relatively inert polymer into a versatile macroinitiator.

One common strategy involves the chemical modification of polymers with hydroxyl groups, such as cellulose (B213188). Cellulose can be reacted with chloroacetyl chloride in a suitable solvent like N,N-dimethylformamide (DMF) to produce chloroacetyl cellulose. nih.gov The degree of substitution can be controlled by adjusting the reaction conditions, such as the stoichiometry of the reagents and the reaction time. nih.gov The resulting chloroacetylated cellulose possesses reactive C-Cl bonds that can initiate controlled radical polymerization techniques, like Atom Transfer Radical Polymerization (ATRP).

In an ATRP process, the chloroacetyl group on the polymer backbone acts as an initiator in the presence of a transition metal catalyst (e.g., a copper complex) to generate radicals. These radicals then propagate by adding monomer units, leading to the growth of polymer chains grafted from the original backbone. This "grafting-from" approach allows for the synthesis of well-defined graft copolymers with controlled graft density and side-chain length. cmu.edufrontiersin.org

Similarly, copolymers containing vinyl chloroacetate can be synthesized and utilized as macroinitiators. For example, poly(vinyl chloride) can be copolymerized with a small amount of vinyl chloroacetate. The pendent chloroacetate units can then serve as initiation sites for the ATRP of other monomers like styrene (B11656) or acrylates, resulting in the formation of graft copolymers. cmu.edu This method provides a versatile platform for modifying the properties of commodity polymers like PVC. cmu.edu The general strategies for polymer grafting include "grafting-to," "grafting-from," and "grafting-through" methods. frontiersin.org

| Polymer Backbone | Chloroacetylating Agent | Grafting Method | Resulting Material |

|---|---|---|---|

| Cellulose | Chloroacetyl chloride | "Grafting-from" via ATRP nih.gov | Cellulose-graft-copolymers |

| Poly(vinyl chloride) copolymer | Vinyl chloroacetate (comonomer) | "Grafting-from" via ATRP cmu.edu | PVC-graft-copolymers cmu.edu |

Reaction Mechanisms and Kinetic Investigations

Mechanistic Elucidation of Esterification Reactions

The synthesis of chloroacetate (B1199739) esters, such as acetic acid, chloro-, 2-methylpropyl ester (also known as isobutyl chloroacetate), can be achieved through various esterification methods. One common industrial approach involves the acid-catalyzed reaction between chloroacetic acid and an alcohol. For instance, the synthesis of tert-butyl chloroacetate, a related compound, is accomplished by the reaction of chloroacetic acid and isobutylene (B52900) under the influence of a strong acid catalyst. google.com In this mechanism, a proton from the catalyst protonates the isobutylene, leading to the formation of a carbocation intermediate. This intermediate then undergoes an electrophilic addition with chloroacetic acid to yield the final ester product. google.com This process is favored for its high conversion rates and the reusability of the catalyst. google.com

Another established method for producing tert-butyl chloroacetate involves the addition of chloroacetic acid to isobutene in the absence of catalysts and solvents within a pressurized vessel at elevated temperatures (80° to 110° C). google.com This process highlights a direct addition mechanism, where the components react under pressure over several hours. google.com

Kinetic studies on the esterification of acetic acid with various alcohols, catalyzed by acidic ionic liquids, have been conducted to understand the reaction rates and influencing factors. researchgate.net These studies often employ a pseudo-homogeneous kinetic model to correlate experimental data, considering parameters like catalyst type, temperature, and reactant molar ratios to optimize reaction conditions. researchgate.net For example, in the esterification of 1-methoxy-2-propanol (B31579) with acetic acid, the reaction is catalyzed by an ion-exchange resin, and the kinetic data is analyzed using models like the Langmuir–Hinshelwood–Hougen–Watson (LHHW) and Eley–Rideal (ER) models to describe the surface reaction between adsorbed species. mdpi.com

The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. The reaction is reversible and its completion is often driven by removing water from the reaction mixture. libretexts.orglibretexts.org

Hydrolytic Stability and Mechanism of Chloroacetate Esters

The hydrolysis of esters, including chloroacetate esters, is a fundamental reaction that can be catalyzed by either acids or bases. libretexts.orglibretexts.org The stability of these esters is largely dependent on the conditions to which they are exposed.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of an ester is the reverse of esterification. libretexts.org The mechanism involves the protonation of the carbonyl oxygen by a strong acid, making the carbonyl carbon more susceptible to nucleophilic attack by water. libretexts.org This leads to the formation of a tetrahedral intermediate. Subsequent proton transfers and the elimination of the alcohol lead to the formation of the carboxylic acid. libretexts.org This reaction is reversible and typically requires an excess of water to drive it towards completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification):

Studies on the solvolysis of isobutyl chloroformate, a related compound, have shown that the reaction mechanism can vary from a cationic intermediate (SN1) pathway to a concerted SN2 process, and can even involve third-order reactions where a solvent molecule acts as a general base. researchgate.net The specific pathway is influenced by the solvent's nucleophilicity and ionizing power. nih.gov For instance, the solvolysis of isobutyl chlorothioformate, where an oxygen atom is replaced by sulfur, tends to favor an ionization pathway due to the formation of a more resonance-stabilized intermediate. nih.gov

The hydrolysis of isobutyl chloride, a precursor to the alcohol portion of isobutyl chloroacetate, has been shown to produce isobutyl alcohol, tertiary butyl alcohol, and isobutylene, with the relative yields depending on the reaction conditions and the type of base used. google.com

Oxidation Reaction Kinetics and Mechanisms

The oxidation of esters by potassium permanganate (B83412) (KMnO₄) in an acidic medium has been the subject of kinetic and mechanistic investigations. orientjchem.orgorientjchem.org These studies are crucial for understanding the degradation pathways of such compounds.

Kinetic studies on the oxidation of ethyl chloroacetate by KMnO₄ have revealed that the reaction is first-order with respect to both the oxidant (KMnO₄) and the substrate (ester). orientjchem.orgorientjchem.org The rate of the reaction is also influenced by the concentration of the acid, with an increase in sulfuric acid concentration leading to an increased reaction rate. orientjchem.org

It is important to note that two potential pathways for the oxidation of esters exist: direct oxidation of the ester molecule or hydrolysis of the ester followed by the oxidation of the resulting alcohol. orientjchem.org However, kinetic evidence often supports direct oxidation as the primary process under the experimental conditions applied. orientjchem.org

The following table summarizes the effect of reactant concentrations on the rate of oxidation of ethyl chloroacetate by KMnO₄ in an acidic medium. orientjchem.org

| Reactant | Concentration Change | Effect on Reaction Rate |

| KMnO₄ | Increase | Increases (First-order dependence) |

| Ethyl Chloroacetate | Increase | Increases (First-order dependence) |

| H₂SO₄ | Increase | Increases |

This data is based on kinetic studies of ethyl chloroacetate, a structurally similar compound, and is presented to illustrate the general principles of chloroacetate ester oxidation by KMnO₄.

Investigation of Elimination Reaction Mechanisms (E1, E2, E1cb)

Elimination reactions are a class of organic reactions in which two substituents are removed from a molecule, typically resulting in the formation of a double bond. wikipedia.org For chloroacetate esters, the chlorine atom can act as a leaving group, and a hydrogen atom on an adjacent carbon can be removed, leading to an unsaturated ester. The specific mechanism of elimination (E1, E2, or E1cb) is dependent on the structure of the substrate, the strength of the base, the nature of the solvent, and the reaction temperature. wikipedia.orgiitk.ac.in

E1 (Elimination Unimolecular): This is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. wikipedia.orgiitk.ac.in In a second, fast step, a base removes a proton from a carbon adjacent to the carbocation, forming a double bond. wikipedia.org E1 reactions are favored by good leaving groups, stable carbocation intermediates, and weak bases. iitk.ac.in The rate of an E1 reaction is first-order, depending only on the concentration of the substrate. wikipedia.org

E2 (Elimination Bimolecular): This is a one-step, concerted mechanism in which the base removes a proton, and the leaving group departs simultaneously, forming the double bond. wikipedia.org This mechanism requires an anti-periplanar arrangement of the proton being removed and the leaving group. iitk.ac.in E2 reactions are favored by strong, non-nucleophilic bases and are second-order, with the rate depending on the concentrations of both the substrate and the base. wikipedia.org

E1cb (Elimination Unimolecular conjugate Base): This is a two-step mechanism that occurs with substrates having a poor leaving group and an acidic proton. iitk.ac.in In the first step, a base removes the acidic proton to form a carbanion (the conjugate base). In the second, slow step, the leaving group departs from the carbanion to form the double bond. iitk.ac.in The rate of this reaction is dependent on the concentration of the conjugate base. wikipedia.org

The pyrolysis of esters, known as an Ei (Elimination internal) mechanism, is a specific type of thermal syn elimination that proceeds through a cyclic transition state. wikipedia.orgyoutube.com This reaction is concerted and does not require an external base. youtube.com For esters containing a β-hydrogen, heating to high temperatures can lead to the formation of an alkene and a carboxylic acid via a six-membered cyclic transition state. wikipedia.org

Rearrangement Reactions Relevant to Chloroacetate Ester Chemistry

Rearrangement reactions involve the migration of an atom or group from one atom to another within the same molecule, resulting in a structural isomer. wiley-vch.demvpsvktcollege.ac.in While there are no widely reported rearrangement reactions that are specific to the isobutyl chloroacetate molecule itself, the chemical functionalities present (ester, chloro-substituent) can be involved in or be products of rearrangement reactions in broader synthetic contexts.

For example, the Favorskii rearrangement involves the rearrangement of α-halo ketones in the presence of a base to form carboxylic acid derivatives, such as esters. While not a rearrangement of isobutyl chloroacetate, this reaction can be used to synthesize esters.

The Wolff rearrangement is another key reaction where an α-diazoketone is converted into a ketene, which can then be trapped by a nucleophile like an alcohol to form an ester. libretexts.org This is a method for synthesizing esters that involves a molecular rearrangement.

The Beckmann rearrangement converts an oxime into an amide. libretexts.org While not directly involving esters, it is a significant rearrangement in organic synthesis. Similarly, the Schmidt reaction can convert ketones into amides or carboxylic acids into amines, again highlighting the broader context of rearrangement reactions in organic chemistry. uchicago.edu

The Baeyer-Villiger oxidation is a notable rearrangement where a ketone is converted into an ester using a peroxyacid. wiley-vch.de The mechanism involves the migration of an alkyl or aryl group to an electron-deficient oxygen atom. wiley-vch.de This reaction is a powerful tool for the synthesis of esters and lactones.

Catalytic Reaction Pathways

The primary method for the industrial synthesis of this compound, commonly known as isobutyl chloroacetate, is the direct esterification of chloroacetic acid with 2-methylpropan-1-ol (isobutanol). This reaction is typically slow and reversible, necessitating the use of a catalyst to achieve commercially viable reaction rates and yields. The catalytic pathways involved generally fall under the umbrella of acid catalysis, which can be either homogeneous or heterogeneous.

The fundamental reaction is a Fischer-Speier esterification. The general mechanism for this acid-catalyzed reaction involves several key steps. chemguide.co.ukathabascau.ca Initially, the acid catalyst protonates the carbonyl oxygen of the chloroacetic acid, which activates the carbonyl carbon towards nucleophilic attack. Subsequently, a molecule of isobutanol attacks this electrophilic carbon. A proton is then transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water). The elimination of water and a final deprotonation step regenerate the acid catalyst and yield the isobutyl chloroacetate ester. chemguide.co.uk

Homogeneous Catalysis

Homogeneous catalysts dissolve in the reaction medium and are highly effective in promoting the esterification reaction. Common examples include strong mineral acids and organic sulfonic acids.

Mineral Acids: Sulfuric acid (H₂SO₄) is a conventional and potent catalyst for esterification. google.com However, its use can lead to side reactions, such as the dehydration of isobutanol to isobutene and subsequent polymerization, especially at higher temperatures. google.com These side reactions can decrease selectivity and complicate the purification process. google.com

Organic Sulfonic Acids: p-Toluenesulfonic acid (p-TSA) is another widely used homogeneous catalyst. It is often preferred over sulfuric acid due to its milder nature, which can lead to fewer side reactions and higher product purity. Studies on the synthesis of similar esters, such as glycol ether acetates, have demonstrated the effectiveness of p-TSA, with kinetic models often following second-order kinetics. repositorioinstitucional.mx In the production of isobutyl acetate (B1210297), a related ester, a composite catalyst of p-toluenesulfonic acid and an acid sulfate (B86663) has been shown to result in high product yields. google.com

Lewis Acids: Water-tolerant Lewis acids have emerged as effective catalysts for esterification, as they are less sensitive to the water produced during the reaction. Research on the synthesis of isopropyl chloroacetate, an isomer of the target compound, has shown high catalytic activity with lanthanum dodecyl sulfate (LDDS). scielo.br Under optimal conditions, this catalyst achieved a 98.3% conversion rate. scielo.br Similarly, zinc methanesulfonate (B1217627) has been used to catalyze the esterification of chloroacetic acid with various alcohols, demonstrating good reusability and high yields (96.2% for isopropyl chloroacetate). researchgate.net

The table below summarizes research findings for homogeneous catalysts used in the synthesis of isobutyl chloroacetate and analogous esters.

| Catalyst | Reactants | Key Findings | Yield/Conversion | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (p-TSA) / Acid Sulfate Composite | Acetic Acid + Isobutanol | Composite catalyst enhances yield in continuous esterification. Reaction temperature maintained at 98-118 °C. | High | google.com |

| Lanthanum Dodecyl Sulfate (LDDS) | Chloroacetic Acid + Isopropanol | Water-tolerant Lewis acid catalyst. Optimal conditions: 1.2:1 alcohol/acid ratio, 1.0 mol% catalyst, 2.5 h reaction time. | 98.3% Conversion | scielo.br |

| Zinc Methanesulfonate | Chloroacetic Acid + Isopropanol | Catalyst is reusable up to six times without significant loss of activity. Optimal conditions: 1.1:1 alcohol/acid ratio, 0.5 mol% catalyst, 2.5 h reaction time. | 96.2% Yield | researchgate.net |

| Methanesulphonic acid | Palm Fatty Acids + Isopropanol | Activation energy (Eact) for the esterification was estimated to be 64 kJ/mol. | ~80% Conversion | ucr.ac.cr |

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the product mixture, which simplifies purification and allows for catalyst recycling.

Ion-Exchange Resins: Strong acid cation-exchange resins, such as Amberlyst-15, are widely used as solid acid catalysts. ijert.org These materials possess sulfonic acid groups attached to a polymer backbone, providing active sites for the reaction. They have been successfully employed in the synthesis of various esters, including ethyl chloroacetate and butyl acetate. ijert.orgresearchgate.net The reaction kinetics when using these resins can often be described by pseudo-homogeneous models or more complex Langmuir-Hinshelwood models, which account for the adsorption of reactants onto the catalyst surface. repositorioinstitucional.mx Increasing the catalyst loading generally increases the reaction rate by providing more active sites, up to a point where mass transfer becomes the limiting factor. ijert.org

Supported Heteropoly Acids: Heteropoly acids, such as tungstophosphoric acid (TPA), exhibit strong Brønsted acidity and are effective esterification catalysts. To improve their stability and facilitate recovery, they can be supported on high-surface-area materials like mesoporous silica (B1680970) (SBA-15). A study on the esterification of monochloroacetic acid with n-butanol using TPA supported on SBA-15 demonstrated excellent catalytic performance. researchgate.net The catalyst was remarkably stable, showing no significant loss of activity after being reused 30 times. researchgate.net

The following table presents detailed findings from studies using heterogeneous catalysts for relevant esterification reactions.

| Catalyst | Reactants | Optimal Conditions | Yield/Conversion | Reference |

|---|---|---|---|---|

| Amberlyst-15 | Acetic Acid + Butanol | Temperature: 353-383 K. Kinetics described by a pseudo-homogeneous model. | ~55% Conversion (vs. 15% uncatalyzed) | ijert.org |

| Cation Exchange Resin | Chloroacetic Acid + Ethanol | Used in a reactive distillation setup with cyclohexane (B81311) as a water entrainer. | 98.92% Yield | researchgate.net |

| Tungstophosphoric Acid on SBA-15 | Monochloroacetic Acid + n-Butanol | Molar ratio (alcohol:acid) 1.3:1, Temperature 130°C, Catalyst loading 2.0 wt%, Time 5 h. | >98% Rate | researchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of Acetic acid, chloro-, 2-methylpropyl ester from reactants, byproducts, and solvents. The choice of technique is dictated by the volatility and polarity of the compound and the matrix in which it is present.

Gas chromatography is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution makes it ideal for separating the ester from structurally similar compounds in complex mixtures. The compound is typically introduced into the GC system, where it is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

Commonly used stationary phases for the analysis of esters include those with varying polarity, such as 5%-phenyl-methylpolysiloxane. google.com Detection is often achieved using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides definitive structural identification. nih.gov

The retention behavior of a compound is a critical parameter in GC. The Kovats Retention Index (RI) is a standardized measure that helps in the identification of compounds by comparing their retention times to those of n-alkane standards. nih.gov

Table 1: Kovats Retention Indices for this compound

| Column Type | Retention Index |

|---|---|

| Standard non-polar | 956, 959.6 |

| Semi-standard non-polar | 964, 988 |

| Standard polar | 1392 |

Data sourced from PubChem. nih.gov

While GC is often preferred for volatile esters, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), offers a viable alternative, especially for less volatile impurities or for analyses that require non-destructive techniques. Reverse-phase HPLC (RP-HPLC) is the most common mode used for compounds of moderate polarity like this compound.

In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.com Separation is based on the hydrophobic interactions between the analyte and the stationary phase. Detection can be accomplished using a UV detector if the analyte possesses a chromophore, or more universally with a mass spectrometer (LC-MS) for high sensitivity and specificity. thermofisher.com While specific applications for this compound are not extensively documented, methods developed for similar compounds, such as isobutyl chloroformate, demonstrate the feasibility of this approach. sielc.com

Size Exclusion Chromatography (SEC) is a technique that separates molecules based on their size or hydrodynamic volume. It is primarily used for the analysis of large molecules such as polymers and biomolecules. Given that this compound is a small molecule, SEC is not a suitable method for its analysis or purification.

Ion Exchange Chromatography (IEC) separates molecules based on their net charge. This technique is highly effective for the analysis of ionic species. thermofisher.com this compound is a neutral molecule and therefore does not interact with ion-exchange resins. However, IEC is an indispensable tool for the analysis of its potential acidic degradation product, chloroacetic acid. chromatographyonline.com The determination of haloacetic acids in various matrices, particularly drinking water, is a common application of IEC, often coupled with mass spectrometry (IC-MS/MS) for enhanced sensitivity and selectivity. thermofisher.comchromatographyonline.comcromlab-instruments.es Anion-exchange columns are specifically used to separate chloroacetic acid from other anions present in a sample. thermofisher.comresearchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide a unique fingerprint.

Fourier Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| C-H stretch (alkane) | -CH, -CH₂, -CH₃ | 2870–3000 |

| C=O stretch (ester) | R-C(=O)-O-R' | 1735–1750 |

| C-O stretch (ester) | O=C-O-C | 1150–1250 |

The most prominent peak in the spectrum is the strong carbonyl (C=O) stretching band, which is characteristic of the ester functional group. The presence of C-H stretching and bending vibrations confirms the alkyl backbone, while the C-O stretching vibrations further support the ester linkage. The C-Cl stretching frequency in the lower wavenumber region confirms the presence of the chloro- substituent.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural determination of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is predicted to show distinct signals for each unique proton environment. The chemical shift (δ) is influenced by the electronegativity of nearby atoms, and the splitting pattern (multiplicity) is determined by the number of adjacent protons according to the n+1 rule.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| (CH ₃)₂CH- | ~0.9 | Doublet | 6H |

| (CH₃)₂CH - | ~1.9-2.1 | Multiplet (nonet) | 1H |

| -O-CH ₂-CH- | ~3.9 | Doublet | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of different carbon environments in the molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a single peak. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| (C H₃)₂CH- | ~19 |

| (CH₃)₂C H- | ~28 |

| Cl-C H₂-C=O | ~41 |

| -O-C H₂-CH- | ~72 |

| -C =O | ~167 |

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Chloroacetic acid |

| Formic acid |

| isobutyl acetate (B1210297) |

| isobutyl chloroformate |

| isobutyl isocyanatoacetate |

| Methanol |

| methyl chloroacetate (B1199739) |

| n-alkanes |

| Phosphoric acid |

| tert-butyl chloroacetate |

Mass Spectrometry (MS) Applications

Mass spectrometry serves as a powerful tool for the structural elucidation and quantification of "this compound." Its ability to provide molecular weight and fragmentation information makes it indispensable for unambiguous identification.

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds such as "this compound." The chromatographic separation provides resolution from matrix components, while the mass spectrometer offers definitive identification and quantification.

For the identification of "this compound," electron ionization (EI) is commonly employed. The resulting mass spectrum exhibits a characteristic fragmentation pattern that serves as a chemical fingerprint. The National Institute of Standards and Technology (NIST) database includes a reference mass spectrum for this compound, showing key fragment ions that are crucial for its identification. nist.gov While the molecular ion peak [M]+• at m/z 150 may be of low abundance or absent, characteristic fragment ions resulting from the cleavage of the ester bond and loss of the isobutyl group are typically prominent. nist.govdocbrown.info

Quantitative analysis by GC-MS is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. arcabc.ca By monitoring specific, abundant, and unique ions of the target analyte, lower detection limits can be achieved compared to full scan mode. The choice of ions for SIM is critical and is based on the EI mass spectrum. For "this compound," ions such as those corresponding to the chloroacetyl group and the isobutyl fragment would be suitable candidates. The use of an internal standard is recommended for accurate quantification to compensate for variations in sample preparation and instrument response. aidic.it

Table 1: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C6H11ClO2 | nist.gov |

| Molecular Weight | 150.60 g/mol | nih.gov |

| CAS Registry Number | 13361-35-8 | nist.gov |

| Key Mass Fragments (m/z) | 43, 56, 57, 77, 92 | nist.govdocbrown.info |

| Retention Index (Standard Non-polar column) | 956 | nih.gov |

This interactive table provides key GC-MS parameters for the identification of this compound. The data is compiled from established chemical databases.

While GC-MS is well-suited for the analysis of "this compound," liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers an alternative, particularly for samples in complex matrices or when derivatization is to be avoided. sciex.comlcms.cz This technique is especially prevalent for the analysis of haloacetic acids (HAAs) in aqueous samples. thermofisher.com

For the analysis of the ester, reversed-phase chromatography would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile. agilent.com The detection would be performed by a tandem mass spectrometer, typically a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. lcms.cz

In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces chemical noise and enhances detection limits. For "this compound," the precursor ion could be the protonated molecule [M+H]+ in positive ionization mode or an adduct ion. The selection of precursor and product ions would require optimization.

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Potential Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z 151 [M+H]+ |

| Product Ion (Q3) | To be determined experimentally |

| Collision Energy | To be optimized |

| LC Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile/Water gradient |

This interactive table presents plausible LC-MS/MS parameters for the analysis of this compound, based on methodologies for similar compounds. These parameters would require experimental verification.

Electrospray ionization (ESI) is a soft ionization technique that is commonly interfaced with liquid chromatography. For a compound like "this compound," ESI would typically generate protonated molecules [M+H]+ or adducts with cations present in the mobile phase (e.g., [M+Na]+). The choice of positive or negative ion mode would depend on the compound's ability to accept or lose a proton or form adducts. While the parent haloacetic acids are typically analyzed in negative ion mode, the ester may be amenable to positive ion mode detection. lcms.czresearchgate.net The efficiency of ionization can be influenced by mobile phase composition, such as pH and the presence of additives.

"this compound" is a chiral compound, and the separation of its enantiomers can be critical in applications where stereospecificity is important. Ion mobility mass spectrometry (IMS) has emerged as a technique for the separation of gas-phase ions based on their size, shape, and charge. When coupled with mass spectrometry, IMS can differentiate isomers, including enantiomers.

The separation of enantiomers by IMS often requires the use of a chiral selector, also known as a chiral modifier, which is introduced into the drift gas of the ion mobility spectrometer. rsc.orgnih.gov The enantiomers form diastereomeric complexes with the chiral selector, and these complexes exhibit different collision cross-sections, allowing for their separation in the drift tube. researchgate.net While there are no specific studies on the enantiomeric separation of "this compound" using IMS, the principles have been demonstrated for other chiral molecules like amino acids and pharmaceuticals. chemrxiv.org The selection of an appropriate chiral selector and the optimization of experimental conditions would be crucial for a successful separation.

Other Advanced Analytical Approaches

Beyond mass spectrometry, other advanced analytical techniques are being developed for the detection of related compounds, which could potentially be adapted for "this compound."

Electrochemical sensors offer a promising alternative to traditional chromatographic methods for the rapid, cost-effective, and portable detection of certain analytes. acs.org Research has been conducted on the development of electrochemical sensors for haloacetic acids (HAAs) in water. researchgate.net These sensors often utilize electrodes modified with specific materials to enhance sensitivity and selectivity towards the target analytes. Techniques such as voltammetry are employed to measure the current response corresponding to the oxidation or reduction of the HAAs at the electrode surface. researchgate.net

While the development of electrochemical sensors has primarily focused on the haloacetic acids, the principles could potentially be extended to their esters. The electrochemical properties of "this compound" would need to be investigated to determine its suitability for this type of detection. The development of a sensor would involve selecting an appropriate electrode material and optimizing the electrochemical method to achieve the desired sensitivity and selectivity in the presence of potential interferences.

Integration of Analytical Techniques with Chemometrics and In Silico Modeling

The comprehensive characterization and quantification of "this compound" are significantly enhanced by the integration of advanced analytical techniques with powerful data analysis methodologies such as chemometrics and in silico modeling. This synergistic approach transforms raw instrumental data into meaningful chemical information, enabling more robust and predictive assessments of the compound's properties and behavior. By combining experimental measurements with statistical and computational models, researchers can achieve a deeper understanding of this chloroacetic acid ester, facilitating its identification, quantification, and the prediction of its physicochemical and toxicological properties.

Chemometrics, the science of extracting information from chemical systems by data-driven means, is instrumental in the analysis of complex datasets generated by modern analytical instruments. nih.gov When applied to spectroscopic and chromatographic data for "this compound," chemometric methods can unravel intricate patterns that are not apparent from visual inspection of the data alone. sci-hub.se Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly employed to reduce the dimensionality of large datasets, identify key variables, and build predictive models for concentration and other properties of interest. nih.govresearchgate.net

For instance, in the analysis of spectroscopic data (e.g., from NMR or FT-IR), chemometrics can be used to deconvolve overlapping signals, correct for baseline drift and other instrumental artifacts, and establish a quantitative relationship between the spectral features and the concentration of "this compound" in a sample matrix. sci-hub.se This is particularly valuable in complex mixtures where direct measurement is hindered by interfering substances.

In silico modeling, on the other hand, involves the use of computer simulations and computational chemistry to predict the properties and behavior of molecules. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent examples of in silico approaches that correlate the structural features of a molecule with its biological activity or physicochemical properties, respectively. nih.govtuwien.at These models are built upon extensive datasets of known compounds and can be used to predict the properties of new or untested molecules like "this compound."

The integration of these methodologies provides a powerful framework for the advanced analysis of "this compound." For example, experimental data from gas chromatography (GC) can be used to develop QSPR models that predict the retention indices of this and related compounds. nih.govresearchgate.netnih.gov Such models are invaluable for the tentative identification of unknown compounds in complex samples and for optimizing chromatographic separation methods.

Similarly, QSAR models can be developed to predict the toxicity of "this compound" based on its molecular structure. nih.govrsc.orgresearchgate.net This is particularly relevant for assessing the potential environmental and human health risks associated with this compound without the need for extensive and costly toxicological testing. The predictive power of these models relies on the careful selection of molecular descriptors that accurately capture the structural features responsible for the observed activity. nih.gov

The following data tables illustrate the application of these integrated techniques. Table 1 presents a hypothetical dataset for the development of a QSPR model to predict the gas chromatographic retention index of "this compound" and related compounds. Table 2 showcases the performance of a hypothetical QSAR model for predicting the aquatic toxicity of this class of compounds.

Research Findings in Chemometric and In Silico Analysis

While specific research focusing exclusively on the integration of these techniques for "this compound" is limited, the broader literature on esters and halogenated compounds provides a strong basis for its application. Studies have successfully employed chemometric analysis of spectroscopic data for the quality control of pharmaceutical products and the detection of adulteration in food products, demonstrating the power of these methods in complex matrices. nih.govresearchgate.net

In the realm of in silico modeling, numerous QSPR models have been developed to predict the gas chromatographic retention indices of a wide range of compounds, including esters. tuwien.atnih.govresearchgate.netnih.gov These models often utilize a variety of molecular descriptors, such as constitutional, topological, and quantum-chemical parameters, to achieve high predictive accuracy. The performance of these models is typically evaluated using statistical metrics such as the coefficient of determination (R²) and the root mean square error (RMSE). nih.govrsc.org

Similarly, QSAR models have been extensively used to predict the toxicity of various classes of chemicals, including esters, towards different organisms. nih.govmdpi.comnih.gov These models are crucial for regulatory purposes and for the early-stage screening of new chemicals for potential adverse effects. rsc.orgresearchgate.net The development of robust and validated QSAR models is guided by principles established by organizations such as the Organisation for Economic Co-operation and Development (OECD). nih.gov

The integration of analytical data with these computational approaches represents a paradigm shift in chemical analysis, moving from a purely descriptive to a more predictive science. The application of these methodologies to "this compound" can provide a comprehensive understanding of its chemical and toxicological profile, facilitating its safe and effective use.

Table 1: Hypothetical QSPR Model for Predicting GC Retention Index

Table 2: Hypothetical QSAR Model Performance for Aquatic Toxicity Prediction

Table 3: Compound Names Mentioned in the Article

Environmental Fate and Degradation Pathways

Photodegradation Mechanisms

Photodegradation involves the breakdown of chemical compounds by light energy. For isobutyl chloroacetate (B1199739), this can occur through direct absorption of light or via indirect, photocatalytic processes.

The efficiency of direct photolysis is influenced by the presence of sensitizers or quenchers in the water. For instance, the aqueous photolysis of some herbicides has been shown to involve their triplet excited state, as evidenced by the slowing of the reaction in the presence of triplet quenchers. nih.gov Without specific absorption data for isobutyl chloroacetate, its susceptibility to direct photolysis in natural waters remains an area for further investigation.

Table 1: Factors Influencing Direct Photolysis in Aqueous Systems

| Factor | Description | Potential Impact on Isobutyl Chloroacetate |

|---|---|---|

| Light Absorption | The molecule must absorb light at wavelengths >290 nm. | Unknown without specific spectral data. |

| Quantum Yield | The efficiency of the photochemical reaction once light is absorbed. | Not determined for this compound. |

| Water Matrix | Presence of dissolved organic matter and other substances can alter light availability and reaction pathways. mdpi.com | May lead to indirect photolysis or quenching effects. |

Photocatalytic degradation, often utilizing semiconductor catalysts like titanium dioxide (TiO₂), is a promising technology for the removal of organic pollutants from water. mdpi.com When TiO₂ is irradiated with UV light, it generates highly reactive oxygen species (ROS), such as hydroxyl radicals, which can non-selectively oxidize a wide range of organic compounds. researchgate.netnih.gov

Studies on the photocatalytic degradation of chloroacetic acids have demonstrated the efficacy of this process. The decomposition rate is influenced by the degree of chlorination and the reaction atmosphere. researchgate.net Research on other chlorinated compounds and esters further supports the potential for isobutyl chloroacetate to be degraded via photocatalysis. For example, TiO₂-based photocatalysts have been shown to be effective in degrading various volatile organic compounds (VOCs), including esters like butyl acetate (B1210297). mdpi.com The efficiency of these processes can be enhanced by modifying the photocatalyst, for instance, by doping with nitrogen to improve its activity under natural light.

Table 2: Overview of Photocatalytic Degradation of Related Compounds

| Compound Class | Catalyst | Key Findings | Reference |

|---|---|---|---|

| Chloroacetic Acids | TiO₂ | Decomposition rate depends on the number of chlorine atoms and the presence of oxygen. | researchgate.net |

| Butyl Acetate | TiO₂-Graphene Oxide | Effective degradation under UV light. | mdpi.com |

| Chlorinated Phenoxyacetic Acids | Buoyant Titania-Exfoliated Graphite Composite | Demonstrated effective degradation of several chlorinated herbicides. | acs.org |

Biodegradation and Biotransformation Studies (Non-Clinical Contexts)

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the environmental attenuation of chemical compounds. While specific studies on the biodegradation of isobutyl chloroacetate are scarce, information on related compounds suggests potential pathways. The ester linkage in isobutyl chloroacetate is likely susceptible to enzymatic hydrolysis by microbial esterases, which are known to both synthesize and hydrolyze esters in aqueous environments. nih.gov This would break the compound down into isobutanol and chloroacetic acid.

The biodegradation of isobutyl acetate, a structurally similar, non-chlorinated analog, is known to occur. taylorfrancis.com The presence of the chlorine atom in isobutyl chloroacetate may influence its biodegradability. Microbial degradation of other chlorinated organic compounds, such as chlorinated acetophenones and phthalate (B1215562) esters, has been documented. nih.govnih.gov For instance, a mixed microbial culture has been shown to utilize 4-chloroacetophenone as a sole carbon and energy source, metabolizing it through intermediates like 4-chlorophenol (B41353) and 4-chlorocatechol. nih.gov Similarly, the bacterial degradation of phthalate esters proceeds via the action of esterases to form phthalate isomers, which are then further metabolized. nih.gov These examples indicate that microbial communities possess the metabolic capabilities to degrade both ester linkages and chlorinated aromatic structures, suggesting that isobutyl chloroacetate could also be a substrate for microbial degradation.

Chemical Degradation Pathways

In addition to photolysis and biodegradation, isobutyl chloroacetate can undergo abiotic chemical degradation in the environment. These reactions are influenced by factors such as pH, temperature, and the presence of other reactive chemical species. Abiotic degradation of chlorinated compounds, particularly chlorinated solvents, is an important attenuation mechanism in some environments. ehs-support.comdtic.mil

One significant abiotic pathway for chlorinated organic compounds is reductive dechlorination. This process can be mediated by naturally occurring reduced iron minerals, such as iron sulfides and green rusts. nih.govprovectusenvironmental.com While often slower than microbial degradation, abiotic dechlorination can lead to the complete detoxification of the compound. nih.govcore.ac.uk The degradation rates and pathways can be influenced by the specific mineralogy and geochemical conditions of the environment. provectusenvironmental.com For example, highly chlorinated ethanes are reduced more rapidly in the presence of green rusts than less substituted ones. nih.gov

Hydrolysis in Environmental Matrices

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For esters like isobutyl chloroacetate, this is often a primary degradation pathway in aqueous environments. epa.gov The rate of hydrolysis is highly dependent on pH and temperature. Carboxylic acid esters can undergo hydrolysis through neutral (water-catalyzed), acid-catalyzed, and base-catalyzed (alkaline) mechanisms. epa.gov

The hydrolysis of chloroacetate esters has been the subject of several studies. For n-butyl chloroacetate, a close structural isomer of isobutyl chloroacetate, the estimated half-life at pH 7 and 25°C is approximately 7 days. epa.gov The hydrolysis rate of esters is generally faster under alkaline conditions. epa.gov For example, the hydrolysis of 3-chloro-1,2-propanediol (B139630) is first-order with respect to the hydroxide (B78521) ion concentration. nih.gov In moist alkaline soils (pH approaching 9 or higher), chemical hydrolysis of isobutyl acetate is considered an important fate process. taylorfrancis.com Given the presence of the electron-withdrawing chlorine atom, the ester linkage in isobutyl chloroacetate is expected to be susceptible to hydrolysis, leading to the formation of isobutanol and chloroacetic acid.

Table 3: Estimated Hydrolysis Half-Life of Related Esters at pH 7 and 25°C

| Compound | Estimated Half-Life | Reference |

|---|---|---|

| n-Butyl Chloroacetate | 7 days | epa.gov |

| Methyl Acetate | 1.7 years | epa.gov |

| Ethyl Benzoate | 1.9 years | epa.gov |

| 2,4-D Methyl Ester | 7.4 days | epa.gov |

This interactive table is based on data for structurally similar compounds and provides an estimation of the potential hydrolysis rate.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms